N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
Description
The compound N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a structurally complex acetamide derivative featuring:
- A 4-methoxyphenyl group attached to the acetamide nitrogen.
- A sulfanyl (thioether) bridge connecting the acetamide to a 5-phenyl-1H-imidazole core.
- 3-Methoxyphenyl and phenyl substituents at the 2- and 5-positions of the imidazole ring, respectively.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-13-11-19(12-14-20)26-22(29)16-32-25-23(17-7-4-3-5-8-17)27-24(28-25)18-9-6-10-21(15-18)31-2/h3-15H,16H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTJOYDBTYNKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC(=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H21N3O2S
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar imidazole and sulfanyl functionalities. For instance, compounds that share structural characteristics with this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Mechanism of Action :
- Compounds containing imidazole rings are known to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- The presence of the sulfanyl group may enhance the compound's ability to penetrate cellular membranes, increasing its efficacy.
- Case Studies :
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Compounds with similar structures have been reported to possess antibacterial and antifungal activities.
- Antibacterial Efficacy :
- Case Studies :
Comparative Biological Activity Table
| Activity Type | Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | Imidazole derivatives | 10 - 25 | Induces apoptosis in MDA-MB-231 cells |
| Antibacterial | Thiazole derivatives | 15 - 30 | Effective against MRSA and other Gram-positive bacteria |
| Antifungal | Similar phenolic compounds | 20 - 50 | Moderate activity against Candida species |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
| Reaction | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfanyl → Sulfoxide | H₂O₂ (30%), CHCl₃, 0–5°C, 2 hrs | N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfinyl}acetamide | 78% | |
| Sulfanyl → Sulfone | mCPBA, DCM, RT, 6 hrs | N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfonyl}acetamide | 65% |
The electron-rich imidazole ring stabilizes intermediates during oxidation, minimizing side reactions.
Nucleophilic Substitution
The methoxy groups and acetamide nitrogen participate in nucleophilic substitutions:
a. Demethylation of Methoxy Groups
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Reagent : BBr₃ (1.0 M in DCM, −78°C → RT, 12 hrs)
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Product : Hydroxyphenyl derivatives with restored phenolic -OH groups.
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Yield : 82–89%
b. Acetamide Hydrolysis
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Conditions : 6 M HCl, reflux, 8 hrs
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Product : Free amine (2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetic acid)
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Yield : 70%
Acylation and Alkylation
The acetamide nitrogen and imidazole N-H sites are reactive toward electrophilic reagents:
| Reaction Site | Reagent | Product | Application |
|---|---|---|---|
| Imidazole N-H | Acetyl chloride, pyridine, RT | N-Acetylated imidazole derivative | Enhanced lipophilicity |
| Acetamide NH | Benzyl bromide, K₂CO₃, DMF | N-Benzyl-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide | Prodrug synthesis |
Cyclization Reactions
The compound undergoes cyclization to form polyheterocyclic systems under specific conditions:
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Reagent : POCl₃, 110°C, 4 hrs
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Product : Thiazolo[3,2-a]imidazole derivative via intramolecular cyclization .
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Yield : 68%
Metal-Catalyzed Cross-Coupling
The phenyl and methoxyphenyl groups enable Suzuki-Miyaura couplings:
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Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12 hrs
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Substrate : 4-Bromophenyl boronic acid
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Product : Tetrasubstituted biaryl derivative.
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Yield : 74%
Stability Under Physiological Conditions
Hydrolytic Stability (pH 7.4, 37°C) :
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Half-life : >24 hrs (sulfanyl group remains intact).
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Degradation Products : None detected under neutral conditions.
Acidic Conditions (pH 1.2, 37°C) :
-
Half-life : 8 hrs (imidazole ring protonation observed).
Comparative Reactivity with Analogues
| Structural Feature | Reactivity Trend | Example |
|---|---|---|
| 4-Methoxy vs. 3-Methoxy | 3-Methoxy enhances electrophilic substitution at C5 | Faster nitration at C5 in 3-methoxy derivatives |
| Sulfanyl vs. Sulfonyl | Sulfonyl groups reduce nucleophilic reactivity | Sulfone derivatives inert toward alkylation |
Mechanistic Insights
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Electronic Effects : Methoxy groups at the 3- and 4-positions donate electron density to the imidazole ring, activating it toward electrophilic attack.
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Steric Effects : The 5-phenyl group hinders reactions at the imidazole C2 position.
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate SN2 reactions at the acetamide nitrogen.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-[[2-(3-Methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Structural Differences :
- The 4-methoxyphenyl group in the target compound is replaced with a 4-fluorophenyl group.
Implications :
- Fluorine’s electronegativity and small size may enhance metabolic stability compared to the methoxy group, which is bulkier and more lipophilic.
- Fluorine substitution often improves bioavailability and target binding in drug design, suggesting this analog could exhibit distinct pharmacokinetic properties .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Structural Differences :
- The imidazole core is absent; the sulfanyl bridge connects to a 2-aminophenyl group instead.
Implications :
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
Structural Differences :
- The imidazole core is substituted with a 4-fluorophenyl group and a (R)-methylsulfinyl moiety.
- A pyridyl group replaces the 4-methoxyphenyl acetamide.
Implications :
N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
Structural Differences :
- The imidazole-sulfanyl core is replaced with a benzothiazole ring.
Implications :
- Benzothiazoles are known for diverse bioactivities (e.g., antitumor, antimicrobial). The rigid aromatic system may improve thermal stability but reduce conformational flexibility compared to the imidazole core .
Structural and Functional Analysis Table
Research Findings and Trends
- Substituent Effects: Methoxy groups enhance lipophilicity, whereas fluorine or amino groups improve solubility and target interactions.
- Core Heterocycles : Imidazole offers hydrogen-bonding versatility, benzothiazole provides rigidity, and pyridyl facilitates π-π stacking.
- Functional Groups : Sulfanyl bridges contribute to redox stability, while sulfinyl groups may introduce chirality and polarity.
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide?
A stepwise approach is advised:
- Imidazole Core Formation : Condense substituted phenylglyoxal derivatives with ammonium acetate to generate the imidazole ring (analogous to methods in triazole synthesis; ).
- Sulfanyl Acetamide Linkage : React the imidazole intermediate with 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group (see for similar acetamide coupling ).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Q. Which spectroscopic techniques are essential for structural validation of this compound?
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening : Follow protocols in using agar diffusion against S. aureus and E. coli .
- Enzyme Inhibition : Test against COX-2 or kinases (IC₅₀ determination) via fluorometric assays, referencing triazole-based SAR studies () .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal (size ~0.2 × 0.2 × 0.1 mm³).
- Refinement : Apply SHELXL () to model disorder in methoxyphenyl/imidazole substituents via PART and SIMU restraints .
- Validation : Check using PLATON () for missed symmetry, hydrogen bonding, and π-π stacking interactions .
- Visualization : Generate ORTEP diagrams () to highlight anisotropic displacement ellipsoids .
Q. How should researchers analyze conflicting bioassay results (e.g., variable IC₅₀ values across studies)?
- Assay Reproducibility : Standardize protocols (e.g., ATP levels for cytotoxicity vs. fluorescence-based readouts).
- Structural Analogues : Compare with derivatives in and ; substituent positioning on the imidazole ring may alter binding .
- Solubility Factors : Use DMSO stock solutions ≤0.1% to avoid solvent interference ( guidelines) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking Simulations : Use AutoDock Vina with crystallographic data (if available) to predict binding to COX-2 or kinase targets.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity.
- Pharmacophore Mapping : Align with triazole/imidazole derivatives in to identify critical hydrogen-bonding motifs .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- HPLC-MS Monitoring : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect impurities (e.g., des-methyl or oxidized sulfanyl groups).
- Stability Studies : Store at −20°C in amber vials under argon ( safety protocols) .
- Mechanistic Insights : Trace byproducts to incomplete imidazole cyclization or acetamide hydrolysis (adjust reaction time/temperature; ) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
